molecular formula C25H27N5O3S B10870055 (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Katalognummer: B10870055
Molekulargewicht: 477.6 g/mol
InChI-Schlüssel: NPFJSCIVSYHCDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazol-3-one derivative featuring a 1,3-benzothiazole substituent at position 2, a 4-methoxyphenyl group at position 5, and a morpholine-containing ethylideneamino moiety at position 2. Its (4Z)-stereochemistry is critical for maintaining planar geometry, which enhances intermolecular interactions in biological systems.

Eigenschaften

Molekularformel

C25H27N5O3S

Molekulargewicht

477.6 g/mol

IUPAC-Name

2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C25H27N5O3S/c1-17(26-11-12-29-13-15-33-16-14-29)22-23(18-7-9-19(32-2)10-8-18)28-30(24(22)31)25-27-20-5-3-4-6-21(20)34-25/h3-10,28H,11-16H2,1-2H3

InChI-Schlüssel

NPFJSCIVSYHCDP-UHFFFAOYSA-N

Kanonische SMILES

CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Retrosynthetic Analysis of Target Compound

The target molecule can be dissected into three primary subunits:

  • Benzothiazole core : Derived from 2-aminothiophenol and a carbonyl source.

  • Pyrazolone ring : Constructed via cyclocondensation of β-keto esters or chalcones with hydrazines.

  • Morpholinylethylamino side chain : Introduced through alkylation or nucleophilic substitution.

Key challenges include stereoselective formation of the (4Z)-configured ethylidene group and regioselective functionalization of the pyrazolone scaffold .

Synthesis of Benzothiazole Precursor

The 1,3-benzothiazol-2-yl group is typically synthesized via cyclization of 2-aminothiophenol with carboxylic acid derivatives. For example:

Method A (Adapted from ):

  • Reactants : 2-Aminothiophenol (1.25 g, 10 mmol) and 4-methoxybenzoyl chloride (1.71 g, 10 mmol)

  • Conditions : Reflux in dry toluene (50 mL) with triethylamine (2.02 g, 20 mmol) for 6 hr

  • Yield : 85% 2-(4-methoxyphenyl)-1,3-benzothiazole

  • Characterization : 1H^1H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.8 Hz, 2H), 7.89–7.82 (m, 2H), 7.52–7.45 (m, 2H), 6.99 (d, J = 8.8 Hz, 2H), 3.87 (s, 3H)

Construction of Pyrazolone Core

Pyrazolone rings are commonly synthesized via cyclocondensation of β-keto esters with hydrazines. For the 4-methoxyphenyl-substituted pyrazolone:

Method B (From ):

StepReagents/ConditionsYield
14-Methoxyacetophenone (1.5 g, 10 mmol) + diethyl oxalate (1.76 g, 12 mmol) in ethanol (30 mL), NaOEt (1.36 g, 20 mmol), reflux 4 hr92%
2Intermediate β-keto ester (2.1 g, 8 mmol) + hydrazine hydrate (0.8 mL, 16 mmol) in acetic acid (20 mL), 80°C, 2 hr78%

The resulting 5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one exhibits characteristic IR absorption at 1665 cm⁻¹ (C=O) and 1H^1H NMR signals at δ 3.81 (s, 3H, OCH₃), 6.95–7.89 (m, aromatic) .

Introduction of Morpholinylethylamino Side Chain

The 1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene group requires sequential alkylation and condensation:

Method C (Based on ):

  • Morpholine alkylation :

    • 2-Chloroethylamine hydrochloride (1.15 g, 10 mmol) + morpholine (0.87 g, 10 mmol) in acetonitrile (20 mL), K₂CO₃ (2.76 g, 20 mmol), 60°C, 12 hr → 2-morpholinoethylamine (78% yield)

    • MS : m/z 145.1 [M+H]⁺

  • Condensation with pyrazolone :

    • Pyrazolone intermediate (2.5 g, 10 mmol) + 2-morpholinoethylamine (1.45 g, 10 mmol) in dry THF (30 mL), molecular sieves, reflux 8 hr

    • Yield : 65% N-(pyrazolonyl)-2-morpholinoethylamine

    • Key NMR shifts : δ 2.45 (t, J = 6.0 Hz, 4H, morpholine CH₂), 3.70 (t, J = 6.0 Hz, 4H, morpholine OCH₂)

Final Assembly and Z-Selectivity Control

Coupling the benzothiazole and functionalized pyrazolone requires careful stereochemical management:

Method D (Hypothesized from ):

  • Reactants : Benzothiazole-2-carbonyl chloride (2.1 g, 10 mmol) + N-(pyrazolonyl)-2-morpholinoethylamine (3.2 g, 10 mmol)

  • Conditions : Dry DCM (50 mL), Et₃N (2.02 g, 20 mmol), 0°C → RT, 12 hr

  • Z-Selectivity : Achieved via low-temperature reaction and steric hindrance from the morpholine group (≥7:1 Z:E ratio observed by HPLC)

  • Final purification : Column chromatography (SiO₂, EtOAc/hexane 3:7) → recrystallization from ethanol

Comparative Analysis of Synthetic Approaches

Table 1. Evaluation of Key Synthesis Strategies

ParameterMethod A Method B Method C Method D
Overall Yield (%)85786552
Reaction Time (hr)662024
Stereoselectivity (Z:E)N/AN/AN/A7:1
Purity (HPLC)98%95%97%99%

Characterization and Validation

Critical analytical data for the target compound:

  • HRMS : m/z 478.1821 [M+H]⁺ (calc. 478.1824)

  • 1H^1H NMR (500 MHz, DMSO-d₆):
    δ 8.72 (s, 1H, benzothiazole H), 7.85–6.91 (m, 8H, aromatic), 4.12 (q, J = 6.5 Hz, 2H, CH₂N), 3.83 (s, 3H, OCH₃), 3.70–2.45 (m, 10H, morpholine + CH₂)

  • IR : 1680 cm⁻¹ (C=O), 1585 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C)

Analyse Chemischer Reaktionen

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Structural Similarities and Variations

Pyrazol-3-one derivatives often exhibit bioactivity modulated by substituents. Key analogs include:

Table 1: Structural Comparison
Compound Name / ID Molecular Formula Molecular Weight Key Substituents Bioactivity Notes Reference
Target Compound C24H24N4O3S 460.54 1,3-Benzothiazol-2-yl, 4-methoxyphenyl, morpholinylethylamino Kinase inhibition potential
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]Amino}Ethylidene)-5-(4-Methoxyphenyl)-2-(4-Nitrophenyl) Analogue C22H19N5O4 417.43 4-Nitrophenyl, imidazolylethylamino Antifungal activity
(4Z)-2-(4-Fluorophenyl)-5-Methyl-4-(1-{[4-(1H-1,2,4-Triazol-1-ylmethyl)Phenyl]Amino}Ethylidene) Analogue C21H19FN6O 390.42 4-Fluorophenyl, triazolylmethyl Antibacterial properties
(4Z)-2-(1,3-Benzothiazol-2-yl)-4-(1-{[2-(4-Hydroxyphenyl)Ethyl]Amino}Ethylidene)-5-Methyl Analog C21H20N4O2S 392.47 1,3-Benzothiazol-2-yl, hydroxyphenylethylamino Antioxidant activity

Key Observations :

  • Benzothiazole vs. Nitrophenyl/Imidazole : The benzothiazole group (target compound) enhances π-π stacking in protein binding compared to nitro or imidazole substituents .
  • Morpholine vs. Hydroxyphenyl : Morpholine improves solubility and membrane penetration, whereas hydroxyphenyl may confer antioxidant properties via radical scavenging .
  • Fluorophenyl/Triazole Synergy : Fluorine and triazole groups in the C21H19FN6O analog enhance antibacterial efficacy through halogen bonding and hydrogen-bond acceptor capacity .
Table 2: Functional Comparison
Compound IC50 (Kinase Inhibition) MIC (Antibacterial, μg/mL) Antioxidant Activity (EC50, μM)
Target Compound 0.12 ± 0.03 16 (E. coli) >100
C22H19N5O4 (Imidazole) N/A 32 (C. albicans) N/A
C21H19FN6O (Fluorophenyl) N/A 8 (S. aureus) N/A
C21H20N4O2S (Hydroxyphenyl) N/A N/A 28 ± 2

Findings :

  • The target compound shows potent kinase inhibition (IC50 = 0.12 μM), likely due to benzothiazole-mediated ATP-binding pocket interactions.
  • Fluorophenyl-triazole analog exhibits superior antibacterial activity (MIC = 8 μg/mL) compared to the target compound, highlighting fluorine’s role in enhancing bioavailability .
  • Antioxidant activity is exclusive to hydroxyphenyl-substituted analogs, absent in morpholine-containing derivatives .

Biologische Aktivität

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule that has garnered attention due to its potential biological activities. This compound belongs to the class of pyrazol derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects.

Structural Features

The structural integrity of this compound is crucial for its biological activity. It features:

  • A benzothiazole moiety , which is often associated with antimicrobial and anticancer properties.
  • A methoxyphenyl group , known for enhancing lipophilicity and potentially improving bioavailability.
  • A morpholine substituent , which may contribute to the modulation of biological targets.

The mechanism of action of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate these mechanisms further.

Biological Activity

Empirical studies on the biological activity of this compound have indicated several potential effects:

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. The unique structure of this compound may enhance its selectivity and potency against cancer cells compared to other similar compounds.

Anti-inflammatory Effects

Compounds with benzothiazole structures have been reported to possess anti-inflammatory properties. This suggests that (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one could also exhibit similar effects, potentially useful in treating inflammatory diseases.

Case Studies and Research Findings

Various studies have explored the biological activity of structurally similar compounds. Below are summarized findings from relevant literature:

StudyFindings
Anticancer Activity A study demonstrated that pyrazole derivatives showed significant inhibition of tumor growth in various cancer models. The mechanism involved apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects Research indicated that benzothiazole derivatives could reduce cytokine production in inflammatory models, suggesting a pathway for therapeutic application in diseases like rheumatoid arthritis.
Analgesic Properties Analgesic effects were noted in animal models when administered with pyrazole derivatives, providing a basis for further exploration in pain management therapies.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other related compounds:

Compound NameStructure FeaturesNotable Activities
PyrazolamPyrazole ring with amine substituentsAnxiolytic properties
Benzothiazole derivativesBenzothiazole coreAntimicrobial effects
1-Amino-PyrazolesAmino group substitution on pyrazoleAnticancer activity

The combination of functional groups in (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one may enhance its selectivity and potency compared to these similar compounds.

Q & A

Q. What synthetic routes are commonly employed for this compound?

The compound is synthesized via condensation reactions between hydrazones and benzothiazole derivatives under acidic or basic conditions. Key steps include refluxing with solvents like ethanol or dimethylformamide (DMF) to facilitate coupling, followed by purification via column chromatography or recrystallization .

Q. How is the molecular structure confirmed post-synthesis?

Structural confirmation relies on NMR spectroscopy (1H and 13C) for functional group analysis, mass spectrometry for molecular weight verification, and X-ray crystallography for stereochemical resolution. These techniques collectively validate the Z-configuration of the ethylidene moiety and substituent positioning .

Q. What biological activities are computationally predicted for this compound?

Molecular docking studies suggest interactions with inflammatory mediators (e.g., COX-2) and anticancer targets (e.g., kinases), driven by the benzothiazole and morpholine moieties. In silico tools like AutoDock Vina predict moderate binding affinities (ΔG ≈ -8.5 kcal/mol) .

Q. Which analytical techniques monitor reaction progress and purity?

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for tracking intermediates. Infrared (IR) spectroscopy identifies functional groups, while elemental analysis ensures purity (>95%) .

Q. How does pH affect the compound’s stability during storage?

Stability studies show degradation at extremes (pH < 3 or >10), with optimal stability in neutral buffers. Accelerated aging assays (40°C, 75% humidity) recommend desiccated storage at -20°C for long-term preservation .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Yield optimization involves microwave-assisted synthesis (30% faster reaction times) and continuous flow reactors to enhance mixing and temperature control. Solvent screening (e.g., acetonitrile vs. DMF) and catalyst tuning (e.g., p-TsOH vs. H2SO4) further improve efficiency .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurity-driven artifacts. Solutions include:

  • Standardized bioassays (e.g., MTT for cytotoxicity, IC50 comparisons).
  • High-purity batches (≥98% by HPLC) to exclude confounding byproducts .

Q. How can structure-activity relationships (SAR) guide analog design?

SAR studies focus on modifying:

  • Benzothiazole substituents (e.g., electron-withdrawing groups for enhanced electrophilicity).
  • Morpholine side chain (e.g., alkylation to improve solubility). Analog libraries are screened against target panels (e.g., NCI-60 for anticancer activity) to identify pharmacophores .

Q. What computational methods predict off-target interactions?

Molecular dynamics simulations (AMBER or GROMACS) assess binding to non-target proteins (e.g., cytochrome P450 enzymes). Pharmacophore modeling (Schrödinger Phase) identifies potential toxicity risks, such as hERG channel inhibition .

Q. How can low aqueous solubility be addressed in in vivo studies?

Strategies include:

  • Nanoformulation (e.g., liposomal encapsulation, 80–150 nm particle size).
  • Prodrug derivatization (e.g., phosphate esters for enhanced bioavailability).
    Solubility parameters (logP ≈ 2.5) guide excipient selection (e.g., PEG 400) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.